Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate is a compound with the molecular formula C11H16LiN2O2S and a molecular weight of 246.26 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is known for its diverse biological activities and is found in many potent biologically active compounds .
Preparation Methods
The synthesis of Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction of 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetic acid with lithium hydroxide . The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects . Additionally, the lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the lithium ion, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Li/c1-11(4-2-3-5-11)13-10-12-8(7-16-10)6-9(14)15;/h7H,2-6H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDHSMDGJYBRY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC1)NC2=NC(=CS2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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